An In-depth Technical Guide to 3-Ethyl-2-pentanol (CAS 609-27-8)
An In-depth Technical Guide to 3-Ethyl-2-pentanol (CAS 609-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 3-Ethyl-2-pentanol (CAS: 609-27-8), a secondary aliphatic alcohol. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Physicochemical Properties
3-Ethyl-2-pentanol is a colorless liquid with a characteristic alcoholic odor. Its key physicochemical properties are summarized in the table below, providing a foundation for its handling, application, and analysis.
| Property | Value | Source(s) |
| CAS Number | 609-27-8 | [1][2] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Boiling Point | 152.7 °C at 760 mmHg | [2] |
| Density | 0.816 g/cm³ | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents. | |
| Flash Point | 51.6 °C | [2] |
| Refractive Index | 1.418 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.80340 | [2] |
Synthesis of 3-Ethyl-2-pentanol
The primary synthetic route to 3-Ethyl-2-pentanol is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction allows for the targeted synthesis of this secondary alcohol from readily available starting materials.
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of 3-Ethyl-2-pentanol via the reaction of a Grignard reagent with an aldehyde. A plausible route involves the reaction of sec-butylmagnesium bromide (formed from 2-bromobutane) with propanal.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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Propanal
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
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Hydrochloric acid (for workup)
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), continue the addition of the 2-bromobutane solution. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
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Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the diethyl ether by rotary evaporation. The crude 3-Ethyl-2-pentanol can then be purified by distillation.
Caption: Grignard synthesis workflow for 3-Ethyl-2-pentanol.
Chemical Reactivity
As a secondary alcohol, 3-Ethyl-2-pentanol undergoes typical reactions of this functional group, most notably oxidation to a ketone and esterification with carboxylic acids.
Oxidation to 3-Ethyl-2-pentanone
Secondary alcohols can be oxidized to ketones using various oxidizing agents. A common and effective method is the Jones oxidation.
Materials:
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3-Ethyl-2-pentanol
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Jones reagent (a solution of chromium trioxide in sulfuric acid)
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Isopropanol (B130326) (for quenching)
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: Dissolve 3-Ethyl-2-pentanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
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Oxidation: Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Continue the addition until the orange color persists, indicating that the alcohol has been completely oxidized.
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Quenching: Quench the excess oxidizing agent by adding isopropanol until the orange color disappears.
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Work-up: Remove the acetone by rotary evaporation. Extract the aqueous residue with diethyl ether. Wash the combined ether extracts with water and brine, and then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent by rotary evaporation to yield the crude 3-Ethyl-2-pentanone, which can be further purified by distillation.
Caption: Oxidation of 3-Ethyl-2-pentanol to 3-Ethyl-2-pentanone.
Fischer Esterification
3-Ethyl-2-pentanol can react with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction is known as Fischer esterification.
Materials:
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3-Ethyl-2-pentanol
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Glacial acetic acid
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Concentrated sulfuric acid (catalyst)
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Diethyl ether
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Ethyl-2-pentanol, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.
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Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Add diethyl ether and wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the diethyl ether by rotary evaporation. The resulting crude ester can be purified by distillation.
Caption: Fischer esterification of 3-Ethyl-2-pentanol.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Ethyl-2-pentanol.
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Infrared (IR) Spectroscopy: The IR spectrum of 3-Ethyl-2-pentanol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong C-H stretching absorptions are observed around 2850-3000 cm⁻¹, and a C-O stretching band appears in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (MS): The electron ionization mass spectrum of 3-Ethyl-2-pentanol does not typically show a strong molecular ion peak (m/z 116). Common fragmentation patterns include the loss of water (M-18), and alpha-cleavage resulting in fragments at m/z 45 and m/z 87.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple diastereotopic protons. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and overlapping multiplets for the various ethyl and methyl protons.
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¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region typical for secondary alcohols.
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Toxicology and Safety
Limited specific toxicological data is available for 3-Ethyl-2-pentanol. However, general information for C7 alcohols suggests low acute toxicity. It should be handled with care, as it may cause irritation upon contact with skin or eyes. It is advisable to use this compound in a well-ventilated area to avoid inhalation of vapors.
| Toxicity Data | Value | Species | Route | Source |
| LD₅₀ (Lethal Dose, 50%) | 180 mg/kg | Mouse | Intravenous | [2] |
Applications in Drug Development
While specific applications of 3-Ethyl-2-pentanol in drug development are not widely documented, aliphatic alcohols, in general, have several roles in the pharmaceutical industry.
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Solvents and Excipients: Due to their ability to dissolve a range of organic molecules, aliphatic alcohols can be used as solvents in drug formulation and as excipients to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3]
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Chemical Intermediates: The reactivity of the hydroxyl group allows 3-Ethyl-2-pentanol to serve as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activity. The introduction of the 3-ethyl-2-pentyl moiety can influence the lipophilicity and metabolic stability of a drug candidate.
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Pharmacological Research: Secondary alcohols are a common structural motif in biologically active compounds.[4] The study of simpler secondary alcohols like 3-Ethyl-2-pentanol can provide insights into their interaction with biological targets and their metabolic fate.
Further research is required to fully elucidate the potential of 3-Ethyl-2-pentanol and its derivatives in medicinal chemistry and drug development. This guide serves as a foundational resource for such endeavors.
